molecular formula C17H11NO3 B1680078 N-(1,4-dioxonaphthalen-2-yl)benzamide CAS No. 65240-86-0

N-(1,4-dioxonaphthalen-2-yl)benzamide

Cat. No. B1680078
CAS RN: 65240-86-0
M. Wt: 277.27 g/mol
InChI Key: BIVQBWSIGJFXLF-UHFFFAOYSA-N
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Description

N-Benzoyl-N-(1,4-dioxonaphthalen-2-yl)benzamide is a compound that was synthesized as a potential anti-prostate cancer agent . The structure of the title compound contains two molecules in the asymmetric unit .


Synthesis Analysis

The synthesis of N-Benzoyl-N-(1,4-dioxonaphthalen-2-yl)benzamide was part of a research project aimed at developing potential anti-prostate cancer agents . Unfortunately, the exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of N-Benzoyl-N-(1,4-dioxonaphthalen-2-yl)benzamide is characterized by two molecules in the asymmetric unit . The two amide groups are not coplanar, as the dihedral angles of the respective NCO groups are similar .


Physical And Chemical Properties Analysis

The title molecule, C24H15NO4, crystallizes with two molecules in the asymmetric unit . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Anticancer Activity

PPM-18, as an analog of Vitamin K, has shown promising results in inducing autophagy and apoptosis in bladder cancer cells. It operates through the ROS and AMPK signaling pathways, suggesting its potential as a therapeutic agent for bladder cancer treatment .

Anti-inflammatory Agent

As a naphthoquinone derivative, PPM-18 acts as an anti-inflammatory agent by inhibiting the expression of inducible NO synthase (iNOS). This property is significant as it contributes to the compound’s potential in treating inflammatory diseases .

Neuroprotective Effects

PPM-18 has been reported to play a critical role in the suppression of seizures, indicating its neuroprotective capabilities. This opens avenues for its use in neurological research, particularly in the development of treatments for seizure-related disorders .

Inhibition of NF-κB Activation

The compound has been used to inhibit NF-κB activation, a factor involved in various cellular processes including inflammation, immunity, and cell survival. This suggests its utility in research focused on these biological pathways .

HDAC6 Inhibition

NQN-1, another name for PPM-18, is reported to be a selective inhibitor of HDAC6. HDAC6 is involved in various cellular functions, including gene expression, cell migration, and cell signaling. Inhibiting HDAC6 can have implications in cancer research and therapy .

Modulation of Redox Signaling

1,4-Naphthoquinones, like PPM-18, are known for their ability to modulate redox signaling. This property is crucial for the development of novel compounds that could be used in therapeutic settings, particularly those related to oxidative stress and cellular signaling .

Future Directions

The synthesis of N-Benzoyl-N-(1,4-dioxonaphthalen-2-yl)benzamide was part of ongoing research into potential anti-prostate cancer agents . Future directions could include further investigation into its potential therapeutic effects, as well as a more detailed exploration of its physical and chemical properties.

Mechanism of Action

PPM-18, also known as N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide, 2-Benzoylamino-1,4-naphthoquinone, N-(1,4-dioxonaphthalen-2-yl)benzamide, or NQN-1, is a naphthoquinone compound with intriguing biological properties .

Target of Action

PPM-18 primarily targets the AMP-activated protein kinase (AMPK) pathway . AMPK is a crucial cellular energy sensor and regulator of energy homeostasis, playing a significant role in cellular proliferation, growth, and survival.

Mode of Action

PPM-18 interacts with its targets by activating AMPK, while repressing the PI3K/AKT and mTORC1 pathways in bladder cancer cells . This dual action of activation and repression leads to significant changes in the cellular environment, promoting autophagy and apoptosis in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by PPM-18 is the AMPK signaling pathway. Activation of AMPK leads to the inhibition of the mTORC1 and PI3K/AKT pathways, which are crucial for cell growth and survival . This results in the induction of autophagy, a cellular process that breaks down unnecessary or dysfunctional components, and apoptosis, a form of programmed cell death .

Result of Action

The activation of AMPK and the subsequent repression of the PI3K/AKT and mTORC1 pathways by PPM-18 lead to a significant suppression of proliferation and induction of apoptosis in bladder cancer cells . Additionally, PPM-18 induces a significant autophagic effect on bladder cancer cells, which profoundly promotes apoptotic cell death .

properties

IUPAC Name

N-(1,4-dioxonaphthalen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-15-10-14(16(20)13-9-5-4-8-12(13)15)18-17(21)11-6-2-1-3-7-11/h1-10H,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVQBWSIGJFXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274449
Record name ppm-18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxonaphthalen-2-yl)benzamide

CAS RN

65240-86-0
Record name MLS002693850
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ppm-18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of PPM-18?

A1: Research suggests that PPM-18 interacts with multiple cellular pathways, including:

  • AMP-activated protein kinase (AMPK): PPM-18 activates AMPK, a key regulator of energy homeostasis and cell survival. []
  • PI3K/AKT pathway: This pathway, often implicated in cell growth and proliferation, is repressed by PPM-18. []
  • mTORC1 pathway: Another pathway involved in cell growth and metabolism that is inhibited by PPM-18. []
  • Nitric oxide synthase (NOS), specifically inducible NOS (iNOS): PPM-18 has been shown to inhibit iNOS expression, thereby reducing nitric oxide production. [, ]
  • Nuclear factor-kappa B (NF-κB): PPM-18 suppresses the activation of NF-κB, a transcription factor involved in inflammation. [, ]

Q2: How does PPM-18 influence apoptosis and autophagy in cancer cells?

A2: Studies indicate that PPM-18 induces both apoptosis (programmed cell death) and autophagy (a process of cellular self-degradation) in bladder cancer cells. These processes are believed to be mediated by AMPK activation and ROS production. []

Q3: What is the role of reactive oxygen species (ROS) in PPM-18's mechanism of action?

A3: PPM-18 treatment leads to a significant accumulation of ROS in bladder cancer cells. Scavenging these ROS mitigates AMPK activation and rescues cells from PPM-18-induced autophagy and apoptosis. This suggests that ROS act as upstream signaling molecules in PPM-18's mechanism. []

Q4: How does PPM-18 impact the inflammatory response?

A4: PPM-18 demonstrates anti-inflammatory properties by inhibiting iNOS expression and NF-κB activation, leading to a decrease in the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α). [, ]

Q5: What is the significance of PPM-18's effect on IκBα?

A5: PPM-18 stabilizes IκBα, an inhibitor of NF-κB, by preventing its degradation. This stabilization contributes to the suppression of NF-κB activation and the subsequent downstream inflammatory response. [, ]

Q6: What is the molecular formula and weight of PPM-18?

A6: The molecular formula of PPM-18 is C17H11NO3. Its molecular weight is 277.27 g/mol. []

Q7: What spectroscopic data are available for characterizing PPM-18?

A7: Several spectroscopic techniques have been employed to characterize PPM-18:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR data reveals the presence of characteristic signals for the aromatic protons and the amide proton, providing insights into the compound's structure. [, ]
  • Infrared (IR) Spectroscopy: IR spectra exhibit characteristic peaks corresponding to the carbonyl (C=O), amine (N-H), and aromatic ring vibrations, confirming the presence of key functional groups in PPM-18. [, , ]
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry analysis has been used to study the fragmentation patterns of PPM-18 and related derivatives, providing information about the molecule's structure and fragmentation pathways. []

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